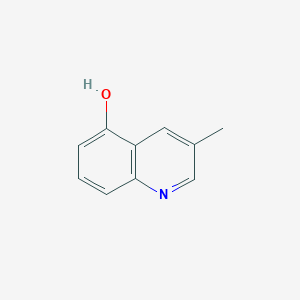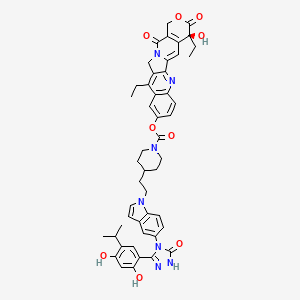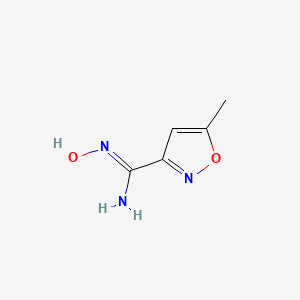![molecular formula C8H11BrN6 B1532172 N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1258651-37-4](/img/structure/B1532172.png)
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Descripción general
Descripción
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NAMBP) is an organic compound with a wide range of applications in the field of biochemistry and physiology. NAMBP is a heterocyclic compound with a pyrazole ring and a methyl group attached to the nitrogen atom. It is synthesized by the reaction of 2-aminoethanol and 3-bromo-1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base. NAMBP has been used in numerous scientific research applications, including studies on the mechanism of action of certain drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrazole derivatives, including N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and characterized through various methods. The structural elucidation involved techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds exhibit distinct crystallographic properties and have been studied for their geometric parameters, optimizing the synthesis process for enhanced biological activity (Titi et al., 2020).
Antimicrobial and Antifungal Activities
- Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antimicrobial and antifungal properties. The structure-activity relationship (SAR) studies highlight the importance of substituent patterns on the pyrazolo[3,4-d]pyrimidine framework for enhanced antimicrobial efficacy. These compounds have shown potential against a range of bacterial and fungal strains, making them candidates for further development as antimicrobial agents (Abunada et al., 2008).
Anticancer Activities
- Research into pyrazolo[3,4-d]pyrimidine derivatives has also extended into the exploration of their anticancer potentials. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cancer cell growth. The anticancer activity is attributed to their ability to interfere with specific cellular pathways critical for cancer cell proliferation and survival (Rahmouni et al., 2016).
Corrosion Inhibition
- Beyond their biomedical applications, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their corrosion inhibition properties. These compounds have shown effectiveness in protecting metal surfaces from corrosion in acidic environments. Their adsorption onto metal surfaces forms a protective layer that significantly reduces corrosion rates, making them useful for industrial applications (Hameed et al., 2020).
Propiedades
IUPAC Name |
N'-(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN6/c1-15-8-5(6(9)14-15)7(11-3-2-10)12-4-13-8/h4H,2-3,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLPCRGOMMWTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)Br)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145158 | |
| Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
1258651-37-4 | |
| Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
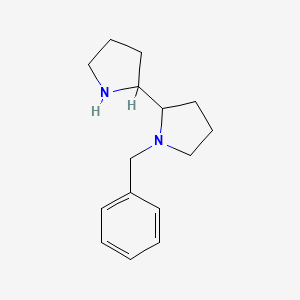
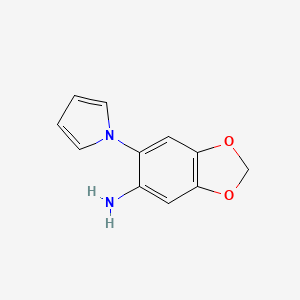
![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)
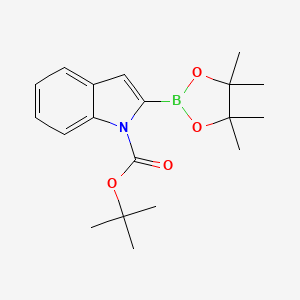
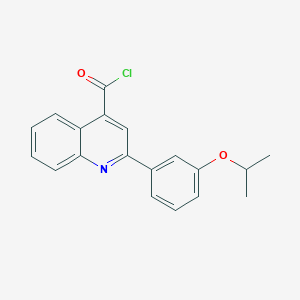
![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)
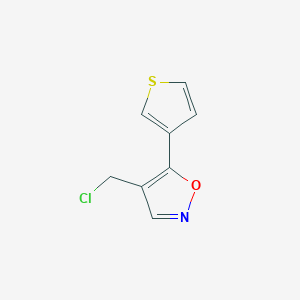
![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)

